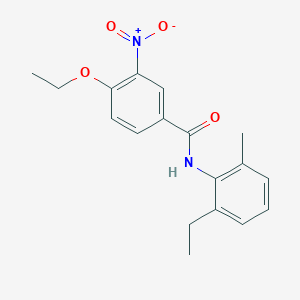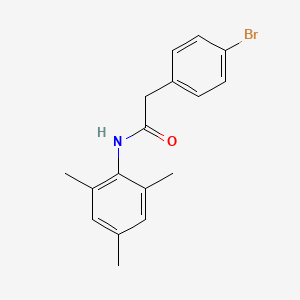![molecular formula C17H17ClFNOS B5705454 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide, also known as CFTR corrector, is a chemical compound that has been extensively studied for its potential to treat cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of ions across cell membranes. CFTR correctors are designed to restore the function of mutant CFTR proteins, thereby improving the symptoms of CF.
Mecanismo De Acción
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide correctors work by correcting the folding and trafficking of mutant this compound proteins. Mutations in the this compound gene can cause the this compound protein to misfold and be degraded by the cell, leading to a loss of function. This compound correctors are designed to bind to the mutant this compound protein and stabilize its structure, allowing it to traffic to the cell membrane and function normally.
Biochemical and Physiological Effects:
This compound correctors have been shown to improve the function of mutant this compound proteins in vitro and in vivo. They can increase the amount of this compound protein at the cell membrane, improve ion transport across cell membranes, and reduce inflammation in the lungs of CF patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide correctors have several advantages for lab experiments. They are highly specific for mutant this compound proteins, allowing researchers to study the effects of these proteins in isolation. They are also relatively easy to synthesize and can be modified to improve their potency and selectivity. However, this compound correctors can be difficult to study in vivo due to their poor pharmacokinetic properties, which can limit their bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide corrector research. One area of focus is the development of more potent and selective this compound correctors that can target a wider range of this compound mutations. Another area of focus is the combination of this compound correctors with other CF therapies, such as this compound potentiators and anti-inflammatory agents. Finally, researchers are exploring the use of this compound correctors in other diseases that involve misfolded proteins, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide correctors is a complex process that involves several steps. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2,6-dimethylaniline to form the intermediate 2-chloro-6-fluorobenzyl-2,6-dimethylaniline. This intermediate is then reacted with thioacetic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide correctors have been extensively studied for their potential to treat CF. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound correctors in CF patients. These trials have shown that this compound correctors can improve lung function, reduce the frequency of pulmonary exacerbations, and improve quality of life in CF patients.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c1-11-5-3-6-12(2)17(11)20-16(21)10-22-9-13-14(18)7-4-8-15(13)19/h3-8H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSISHRSTKLUSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)


![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)

